3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 3-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-15-9-6-10-18(11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWZMHVKLIQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735227 | |
| Record name | Benzyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281335-10-1 | |
| Record name | Benzyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : Methyl 3-isopropylamino-piperidine-1-carboxylate.
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Reduction : DIBAL-H in anhydrous tetrahydrofuran (THF) at -78°C selectively reduces the ester to the aldehyde intermediate.
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Oxidation : Subsequent oxidation with sodium metaperiodate (NaIO₄) and sodium bromide (NaBr) yields the carboxylic acid.
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Benzylation : Esterification with benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃) furnishes the target compound.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Reduction | DIBAL-H, THF, -78°C | 75% | 92% |
| Oxidation | NaIO₄/NaBr, 0°C | 80% | 89% |
| Benzylation | DIAD, PPh₃, BnOH | 68% | 95% |
Advantages : Avoids ultralow-temperature Swern oxidation, reducing environmental impact.
Limitations : DIBAL-H requires strict anhydrous conditions, complicating scalability.
Method 2: Peptide Coupling and Esterification
This approach, derived from peptide synthesis protocols, utilizes carbodiimide-mediated coupling to install the isopropylamino group.
Reaction Protocol
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Piperidine Activation : 3-Amino-piperidine-1-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Coupling : Reaction with isopropylamine introduces the isopropylamino moiety.
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Benzyl Ester Formation : Treatment with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) protects the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | EDC/HOBt, DMF, RT | 85% |
| Coupling | Isopropylamine, 24h | 78% |
| Esterification | Cbz-Cl, TEA, DCM | 90% |
Advantages : High yields and compatibility with automated synthesis platforms.
Limitations : Requires chromatographic purification post-coupling, increasing costs.
Method 3: Enantioselective Catalytic Amination
For stereocontrolled synthesis, asymmetric catalysis using chiral palladium complexes has been explored.
Catalytic Cycle and Optimization
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Catalyst : Pd(OAc)₂ with (R)-BINAP ligand.
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Substrate : 3-Keto-piperidine-1-carboxylic acid benzyl ester.
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Amination : Isopropylamine undergoes asymmetric reductive amination under hydrogen gas (1 atm).
Key Data :
| Parameter | Value |
|---|---|
| ee (%) | 94 |
| Yield (%) | 82 |
| Catalyst Loading | 5 mol% |
Advantages : High enantiomeric excess (ee) suitable for pharmaceutical applications.
Limitations : Palladium catalysts are cost-prohibitive for large-scale production.
Comparative Analysis of Synthetic Routes
The table below contrasts the three methods based on critical parameters:
| Method | Yield (%) | Stereocontrol | Scalability | Cost |
|---|---|---|---|---|
| Partial Reduction | 68 | Low | Moderate | $$ |
| Peptide Coupling | 78 | Moderate | High | $ |
| Catalytic Amination | 82 | High | Low | $$$$ |
Insights :
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Industrial Preference : Method 2 (peptide coupling) balances yield and cost, favored for kilo-scale production.
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Pharmaceutical Applications : Method 3’s enantioselectivity justifies its use despite higher costs.
Characterization and Quality Control
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Piperidine and Pyrrolidine Carboxylic Acid Benzyl Esters
The structural and functional diversity of benzyl ester derivatives of piperidine and pyrrolidine allows for tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester | 1044561-04-7 | C16H24N2O2 | 276.38 | Isopropylamino at C3, benzyl ester at N1 |
| (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | 1354000-66-0 | C18H28N2O3 | 320.43 | Additional 2-hydroxyethyl group on the isopropylamino moiety |
| 3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | 1353982-80-5 | C19H27N2O4 | 347.44 | Carboxymethyl group on the isopropylamino, enhancing hydrophilicity |
| 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester | 633299-26-0 | C17H24N2O2 | 288.39 | Cyclopropylaminomethyl at C3, smaller and more rigid than isopropyl |
| 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | 1353955-37-9 | C17H27N3O2 | 305.42 | Secondary amine (methyl-amino-ethyl) at C3, increasing basicity |
| 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester | 1353962-86-3 | C15H21NO3S | 295.40 | Pyrrolidine core with sulfanyl and hydroxyethyl groups, altering ring geometry |
Key Differences in Physicochemical Properties
Lipophilicity: The parent compound (276.38 g/mol) is moderately lipophilic due to the isopropyl and benzyl groups. The carboxymethyl derivative (347.44 g/mol) is significantly more hydrophilic, suitable for applications requiring ionic interactions .
Steric Effects: Cyclopropylaminomethyl (288.39 g/mol) introduces a rigid, compact substituent compared to the bulkier isopropyl group, which may influence receptor binding selectivity .
Reactivity: Secondary amines (e.g., methyl-amino-ethyl, 305.42 g/mol) enhance nucleophilicity, favoring reactions under acidic conditions, as noted in pH-dependent benzyl ester bond formation studies .
Table 2: Functional and Application Differences
| Compound | Functional Advantages | Potential Applications |
|---|---|---|
| (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester | Balanced lipophilicity and stability under neutral pH | Intermediate for CNS-targeting drug candidates |
| (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-... | Enhanced solubility; pH-sensitive ester hydrolysis | Prodrug design for controlled release formulations |
| 3-[(Carboxymethyl-isopropyl-amino)-methyl]-... | Ionic interactions via carboxylic acid | Chelating agents or metal-binding catalysts |
| 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester | Rigid structure for selective enzyme inhibition | Kinase or protease inhibitors |
| 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-... | High basicity for salt formation | Gene delivery vectors or cationic surfactants |
Research Findings
- pH-Dependent Stability : Benzyl ester bonds are more stable under acidic conditions (optimal pH 4), as demonstrated in studies of DHP-glucose complexes . This correlates with the hydrolytic susceptibility of analogs like the hydroxyethyl derivative, which may degrade faster at neutral pH.
- Nitrogen Content: Compounds with tertiary or secondary amines (e.g., methyl-amino-ethyl) show increased nitrogen content, enhancing reactivity with amino acids in protein conjugation under neutral conditions .
Biological Activity
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound with notable pharmacological potential, primarily due to its structural characteristics, which include a piperidine ring and an isopropylamino group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : Approximately 276.37 g/mol
- Structural Features :
- Contains a piperidine ring.
- Features an isopropylamino group and a benzyl ester functional group.
The unique combination of these groups contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications.
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing numerous biological pathways. The piperidine moiety is particularly significant in binding interactions, which can modulate receptor activity.
Interaction with Receptors
Research indicates that compounds similar to 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester often target:
- Histamine H3 Receptors : Involved in neurotransmission and have implications in pain management .
- Sigma Receptors : These receptors play roles in various neurological processes, including pain perception and mood regulation .
Pharmacological Studies
The compound has been investigated for its potential in treating conditions such as:
- Neuropathic Pain : Dual acting ligands targeting both histamine H3 and sigma-1 receptors have shown promising analgesic effects in preclinical models .
- Neurodegenerative Disorders : Its ability to modulate receptor activity positions it as a candidate for further exploration in neurological therapies.
Case Studies
- Analgesic Activity : A study on piperidine derivatives demonstrated that compounds with similar structures exhibited significant analgesic properties in both nociceptive and neuropathic pain models, suggesting potential for 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester in pain management therapies .
- Enzyme Modulation : Research indicates that this compound may serve as a modulator of enzyme activity, which could be beneficial in developing therapeutic agents targeting specific disease pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Piperidine | C₅H₁₁N | Basic structure without additional substituents |
| N-Methylpiperidine | C₆H₁₃N | Contains a methyl group on the nitrogen |
| Piperidine-4-carboxylic acid | C₆H₉NO₂ | Contains a carboxylic acid functional group |
| (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester | C₁₈H₂₉N₃O₃ | Additional carboxymethyl group |
The distinct combination of functional groups in 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester enhances its utility in specialized applications within both research and industry.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Process Optimization :
Continuous Flow Systems : Reduce racemization risks by minimizing residence time at high temperatures .
In Situ Monitoring : Implement PAT tools (e.g., ReactIR) to track enantiomeric ratios in real time .
- Case Study : Pilot-scale hydrogenation requires strict control of H₂ pressure (5–10 bar) to avoid over-reduction of the benzyl ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
